2-(4-ethoxyphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
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Description
2-(4-ethoxyphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- The chemical structure of pyrazole-acetamide derivatives, related to 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide, has been utilized in synthesizing Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of such compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Anticancer Properties
- Modifications to the pyrimidine ring in compounds similar to the mentioned chemical, particularly by attaching different aryloxy groups, have shown promising results in anticancer research. Specifically, these modifications led to a compound exhibiting cancer cell growth inhibition in various cancer cell lines, indicating the potential of such derivatives in cancer treatment (Al-Sanea et al., 2020).
Antimicrobial Applications
- Novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, related to the chemical , have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Fuloria et al., 2009).
Potential as Antioxidants in Food and Pharmaceutical Industries
- Substituted aryl meroterpenoids from red seaweed have been studied for their antioxidant activities. Compounds related to this compound exhibited significant antioxidant properties. These findings suggest the potential application of similar compounds in the food and pharmaceutical industries as antioxidants (Chakraborty et al., 2016).
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-6-15-12-19(27)24-21(22-15)26-18(11-14(3)25-26)23-20(28)13-30-17-9-7-16(8-10-17)29-5-2/h7-12H,4-6,13H2,1-3H3,(H,23,28)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYNAGWNYFSTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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